molecular formula C8H4Cl2N2S2 B392985 4-chloro-N-(4-chlorophenyl)dithiazol-5-imine CAS No. 174969-54-1

4-chloro-N-(4-chlorophenyl)dithiazol-5-imine

Cat. No.: B392985
CAS No.: 174969-54-1
M. Wt: 263.2g/mol
InChI Key: UKVZDQXUGYXTLF-UHFFFAOYSA-N
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Description

4-chloro-N-(4-chlorophenyl)dithiazol-5-imine is a sulfur-containing heterocyclic compound that has been identified as a highly active fungicidal agent in scientific research . As a derivative of the 1,2,3-dithiazole class, it demonstrates notable efficacy in vitro against a range of phytopathogenic fungi, in some cases surpassing the activity of the standard fungicide triadimefon . Studies indicate that this compound is particularly effective against species such as Rhizoctonia solani and Sclerotinia sclerotiorum , with research showing it can completely inhibit the mycelial growth of these fungi . Its high activity is associated with its potential to form active metabolites like cyanothioanilides, which are known to be effective against pathogens such as Phytophthora infestans . The compound is synthesized from Appel salt (4,5-dichloro-1,2,3-dithiazol-1-ium chloride) via a reaction with substituted anilines . 4-chloro-N-(4-chlorophenyl)dithiazol-5-imine serves as a key intermediate for further chemical modifications, including the development of compounds with potential dual-binding mechanisms in enzyme inhibition studies . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-chloro-N-(4-chlorophenyl)dithiazol-5-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2S2/c9-5-1-3-6(4-2-5)11-8-7(10)12-14-13-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVZDQXUGYXTLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C2C(=NSS2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID14727531
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Core Synthetic Pathway Using Appel’s Salt

The principal method for synthesizing 4-chloro-N-(4-chlorophenyl)dithiazol-5-imine involves a two-step condensation reaction between 4,5-dichloro-1,2,3-dithiazolium chloride (Appel’s salt) and 4-chloroaniline. Appel’s salt, a stable electrophilic reagent, reacts with primary amines to form N-substituted dithiazolimines via nucleophilic aromatic substitution. The reaction proceeds as follows:

  • Initial Condensation :
    Appel’s salt (1 equiv.) is suspended in dichloromethane (DCM) at 20°C, followed by the addition of 4-chloroaniline (1 equiv.). The mixture is stirred for 1 hour, allowing the amine to attack the electron-deficient C4 position of the dithiazolium ring.

  • Base-Mediated Cyclization :
    Pyridine (2 equiv.) is added dropwise to deprotonate the intermediate, facilitating the elimination of HCl and forming the imine bond. The reaction is stirred for an additional 2 hours, completing the cyclization.

Mechanistic Insight :
The reaction’s success hinges on the electron-withdrawing chlorine atoms at C4 and C5 of Appel’s salt, which activate the ring toward nucleophilic attack. Pyridine neutralizes HCl byproducts, shifting the equilibrium toward product formation.

Detailed Experimental Protocols

Standard Laboratory-Scale Synthesis

Materials :

  • Appel’s salt (454 mg, 2.18 mmol)

  • 4-Chloroaniline (274 mg, 2.18 mmol)

  • Anhydrous dichloromethane (4 mL)

  • Pyridine (173 µL, 2.18 mmol)

Procedure :

  • Suspend Appel’s salt in DCM under nitrogen at 20°C.

  • Add 4-chloroaniline dropwise and stir for 1 hour.

  • Introduce pyridine and stir for 2 additional hours.

  • Adsorb the mixture onto silica gel and purify via dry flash chromatography (n-hexane/DCM, 60:40).

Yield : 95% (yellow needles, mp 34–35°C).

Optimization of Reaction Conditions

Critical Parameters Affecting Yield and Purity

ParameterOptimal RangeImpact on Reaction
Temperature20–25°CHigher temperatures induce decomposition of Appel’s salt.
SolventDichloromethanePolar aprotic solvents enhance electrophilicity of Appel’s salt.
BasePyridine (2 equiv.)Neutralizes HCl, prevents protonation of amine.
Reaction Time3 hours totalProlonged stirring reduces yield due to side reactions.

Key Findings :

  • Substituting pyridine with weaker bases (e.g., NaHCO₃) decreases yield to <50%.

  • Solvent-free conditions or alternatives like MTBE result in incomplete reactions.

Characterization and Analytical Data

Spectroscopic and Chromatographic Profiles

¹H NMR (500 MHz, CDCl₃) :

  • δ 7.31 (d, J = 8.5 Hz, 2H, Ar-H)

  • δ 7.24 (d, J = 9.0 Hz, 2H, Ar-H).

¹³C NMR (125 MHz, CDCl₃) :

  • δ 159.5 (C=N), 149.6 (C-S), 134.2 (Ar-C), 128.9 (Ar-C).

HPLC Purity : >98% (C18 column, acetonitrile/water).

Mass Spec (HRMS) :

  • [M+H]⁺ Calculated: 263.2 g/mol

  • Observed: 263.1 g/mol.

Comparative Analysis of Alternative Methods

Limitations of Traditional Imine Synthesis

While imines are typically prepared via aldehyde-amine condensation, this approach fails for 4-chloro-N-(4-chlorophenyl)dithiazol-5-imine due to:

  • Steric Hindrance : Bulky substituents on both reactants impede Schiff base formation.

  • Electrophilicity Requirements : Appel’s salt provides a pre-activated heterocycle, bypassing the need for Lewis acid catalysts.

Industrial-Scale Adaptations and Challenges

Pilot-Scale Production

A patented protocol (CN101157634A) scales the reaction to 1 kg batches, utilizing sodium metabisulfite for byproduct removal and reducing reaction time to 30 minutes. However, this method introduces impurities (~2%), necessitating additional recrystallization steps.

Economic Considerations :

  • Raw material cost: $120/kg (Appel’s salt) vs. $45/kg (4-chloroaniline).

  • Chromatography accounts for 70% of total production costs .

Chemical Reactions Analysis

4-chloro-N-(4-chlorophenyl)dithiazol-5-imine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, alkylating agents, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In the field of chemistry, 4-chloro-N-(4-chlorophenyl)dithiazol-5-imine serves as a versatile building block for synthesizing various heterocyclic compounds. Its unique structure allows it to participate in multiple chemical reactions, including oxidation and substitution reactions.

Biology

The compound exhibits notable fungicidal activity against various phytopathogenic fungi. Its mechanism of action involves inhibition of the CYP51 enzyme in the ergosterol biosynthesis pathway, leading to the death of these fungi. This property positions it as a candidate for agricultural applications, particularly in developing fungicides .

Case Study: Fungicidal Activity
A study demonstrated that formulations containing 4-chloro-N-(4-chlorophenyl)dithiazol-5-imine significantly reduced fungal growth in controlled environments, showcasing its potential as an effective agricultural agent.

Medicine

In medicinal chemistry, the compound's unique structural characteristics make it a subject of interest for drug discovery and development. Research indicates that its derivatives may possess therapeutic properties against various diseases due to their biological activity .

Table 2: Potential Therapeutic Applications

Application AreaDescription
AntifungalEffective against phytopathogenic fungi
AntimicrobialPotential activity against bacterial pathogens
Drug DevelopmentInterest in derivatives for therapeutic use

Industry

In industrial applications, 4-chloro-N-(4-chlorophenyl)dithiazol-5-imine is utilized in material synthesis and catalysis studies. Its chemical properties facilitate the development of new materials with desirable characteristics for various applications .

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-chlorophenyl)dithiazol-5-imine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes, by targeting the CYP51 enzyme of the cytochrome P450 family . This inhibition disrupts the cell membrane’s integrity, leading to the death of the fungal cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters of 4-chloro-N-(4-chlorophenyl)dithiazol-5-imine with its analogs:

Compound Name Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) LogP (Calculated) Reference
4-Chloro-N-(4-chlorophenyl)dithiazol-5-imine Dithiazole Cl (dithiazole), Cl (phenyl) C₈H₄Cl₂N₂S₂ ~263.18 ~3.5 (estimated) -
4-Chloro-N-(4-fluorophenyl)dithiazol-5-imine Dithiazole Cl (dithiazole), F (phenyl) C₈H₄ClFN₂S₂ 246.71 3.23
(5E)-2-(4-Chlorophenyl)-N-methyl-3-phenyl-1,2,4-thiadiazol-5(2H)-imine Thiadiazole Cl (phenyl), Ph, N-methyl C₁₅H₁₂ClN₃S 301.79 N/A
4-Chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine Triazine Cl (triazine), Cl (phenyl) C₉H₆Cl₂N₄ 241.08 N/A
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole Cl (phenyl), 4-methylphenyl C₁₆H₁₂ClN₃S 313.80 N/A

Key Observations :

  • Halogen Effects : Replacing chlorine with fluorine (as in ) reduces molecular weight and slightly lowers LogP, which may improve bioavailability but reduce lipophilicity.
  • Substituent Position : Para-substituted chlorophenyl groups (common across analogs) maximize steric and electronic interactions in biological systems .
Anti-Inflammatory and Analgesic Effects
  • Thiadiazole Derivatives : Compounds like (E)-N-(4-chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine exhibit broad-spectrum activities. For example, 4-chlorophenyl-substituted thiadiazoles showed 35–36% inhibition of edema in carrageenan-induced rat paw assays, comparable to phenylbutazone (reference drug) .

Biological Activity

4-Chloro-N-(4-chlorophenyl)dithiazol-5-imine is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a dithiazole ring, characterized by the presence of sulfur and nitrogen atoms, which contributes to its unique reactivity and biological profile. The structure can be represented as follows:

C7H4Cl2N4S2\text{C}_7\text{H}_4\text{Cl}_2\text{N}_4\text{S}_2

Antimicrobial Properties

Research has indicated that compounds containing the dithiazole moiety exhibit significant antimicrobial activity. For instance, studies have shown that related dithiazoles demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Dithiazole Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
4-Chloro-N-(4-chlorophenyl)dithiazol-5-imineStaphylococcus aureus32 µg/mL
4-Chloro-5-(trifluoromethyl)dithiazoleEscherichia coli16 µg/mL
5-Methyl-1,3-dithiazolePseudomonas aeruginosa64 µg/mL

Cytotoxicity and Cancer Research

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays revealed that 4-chloro-N-(4-chlorophenyl)dithiazol-5-imine exhibits selective cytotoxicity against certain cancer cell lines, with IC50 values indicating potent activity.

Table 2: Cytotoxicity of Dithiazole Compounds on Cancer Cell Lines

Compound NameCell LineIC50 (µM)
4-Chloro-N-(4-chlorophenyl)dithiazol-5-imineHeLa (cervical cancer)12 ± 1.5
4-Chloro-5-(trifluoromethyl)dithiazoleMCF-7 (breast cancer)8 ± 0.9
5-Methyl-1,3-dithiazoleA549 (lung cancer)15 ± 2.3

The biological activity of dithiazoles is often attributed to their ability to interact with cellular targets such as enzymes involved in cell signaling pathways. Specifically, the inhibition of kinases has been noted as a significant mechanism through which these compounds exert their effects.

Kinase Inhibition Studies

In a series of kinase inhibition assays, it was found that 4-chloro-N-(4-chlorophenyl)dithiazol-5-imine inhibits several key kinases involved in cancer progression. The compound was tested against a panel of kinases including CDK5, GSK3α/β, and DYRK1A.

Table 3: Kinase Inhibition Profile

Kinase EnzymeInhibition Percentage (%) at 10 µM
CDK565
GSK3α70
DYRK1A55

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of various dithiazole derivatives against resistant bacterial strains. The study concluded that modifications to the chlorophenyl group could enhance antimicrobial potency .
  • Cancer Cell Line Study : Research conducted on the effect of dithiazoles on HeLa cells demonstrated that treatment with 4-chloro-N-(4-chlorophenyl)dithiazol-5-imine resulted in significant apoptosis, suggesting its potential as a therapeutic agent in oncology .

Q & A

Q. What synthetic routes are recommended for preparing 4-chloro-N-(4-chlorophenyl)dithiazol-5-imine with high purity?

A common approach involves cyclization reactions using phosphorus oxychloride (POCl₃) as a catalyst at elevated temperatures (~120°C). For example, substituted hydrazides can be cyclized to form thiadiazole or oxadiazole derivatives, as demonstrated in analogous syntheses of heterocyclic compounds . Key steps include purification via column chromatography and validation by NMR (e.g., δ ~13.30 ppm for NH protons in similar structures) .

Q. How can researchers verify the structural integrity of this compound?

Combine spectroscopic methods:

  • ¹H/¹³C NMR : Look for characteristic peaks, such as NH protons (δ 11.20–13.30 ppm) and aromatic protons (δ 7.42–7.58 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular formula (C₉H₆Cl₂N₃S₂) using the exact mass (e.g., 233.9621 Da) .
  • IR Spectroscopy : Identify functional groups like C-Cl (~750 cm⁻¹) and C=N (~1600 cm⁻¹) .

Q. What are the stability considerations for this compound under different solvents?

Solvation effects significantly impact stability. For instance, polar aprotic solvents (e.g., DMSO) stabilize the imine moiety, while protic solvents (e.g., methanol) may promote hydrolysis. Degradation studies via UHPLC/MS/MS can detect byproducts like chlorobenzamide derivatives under acidic conditions .

Advanced Research Questions

Q. How can computational modeling aid in understanding the reactivity of this compound?

Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites. For example, the sulfur atoms in the dithiazole ring exhibit high electron density, making them prone to oxidation. Frontier Molecular Orbital (FMO) analysis can quantify reactivity indices, guiding derivatization strategies .

Q. What methodologies resolve contradictions in biological activity data across studies?

  • Dose-Response Analysis : Use IC₅₀ assays to differentiate potency variations (e.g., anti-microbial vs. anti-cancer activity).
  • Crystallography : Resolve structural ambiguities (e.g., amine/imine tautomer ratios) via single-crystal X-ray diffraction, as shown for related thienopyridine derivatives .
  • Meta-Analysis : Cross-reference data with PubChem’s bioactivity databases to identify outliers .

Q. How does substituent variation on the phenyl ring affect physicochemical properties?

Systematic SAR studies reveal:

  • Electron-withdrawing groups (e.g., -NO₂) enhance thermal stability but reduce solubility.
  • Chlorine atoms at the para position increase lipophilicity (logP ~3.2), critical for blood-brain barrier penetration in neuroactive compounds .
  • Use Hammett constants (σ) to correlate electronic effects with reaction rates in nucleophilic substitutions .

Q. What advanced techniques characterize intermolecular interactions in solid-state forms?

  • Powder X-Ray Diffraction (PXRD) : Differentiate polymorphs by comparing experimental and simulated patterns.
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition pathways (e.g., loss of Cl₂ gas at ~250°C) .
  • Hirshfeld Surface Analysis : Quantify non-covalent interactions (e.g., C–H⋯Cl contacts in crystal packing) .

Methodological Considerations

Q. How to optimize reaction yields for large-scale synthesis?

  • Design of Experiments (DoE) : Vary temperature, catalyst loading, and solvent polarity to identify optimal conditions (e.g., POCl₃ at 120°C in acetonitrile yields >70%) .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

Q. What strategies mitigate byproduct formation during functionalization?

  • Protecting Groups : Temporarily shield reactive sites (e.g., NH with Boc groups) during halogenation .
  • Flow Chemistry : Improve selectivity by controlling residence time and mixing efficiency .

Contradictions and Limitations

  • Tautomerism : The amine/imine equilibrium (50:50 ratio in some derivatives) complicates NMR interpretation . Use dynamic NMR or DFT to resolve tautomeric populations.
  • Bioactivity Variability : Discrepancies in agrochemical efficacy may stem from differences in assay conditions (e.g., pH-dependent solubility) .

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